molecular formula C16H15N5O3 B3887815 3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B3887815
M. Wt: 325.32 g/mol
InChI Key: ARMLCLLILHSHIS-ONNFQVAWSA-N
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Description

3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring substituted with amino, cyano, and trimethoxyphenyl groups, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions, followed by cyclization with ammonia . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano and nitro groups, leading to the formation of amines and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, disrupting cell division and leading to antitumor effects . The compound’s trimethoxyphenyl group plays a crucial role in binding to the target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-22-12-5-9(6-13(23-2)15(12)24-3)4-10(7-17)14-11(8-18)16(19)21-20-14/h4-6H,1-3H3,(H3,19,20,21)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLCLLILHSHIS-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=C(C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=C(C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-5-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.